molecular formula C4H6F3NO2S B14676231 N-allyl-1,1,1-trifluoromethanesulfonamide CAS No. 34310-32-2

N-allyl-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14676231
CAS No.: 34310-32-2
M. Wt: 189.16 g/mol
InChI Key: VCQQWOHJQZIBNT-UHFFFAOYSA-N
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Description

N-allyl-1,1,1-trifluoromethanesulfonamide is an organic compound that belongs to the class of trifluoromethanesulfonamides. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a trifluoromethanesulfonyl group attached to the same nitrogen atom. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which significantly influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-1,1,1-trifluoromethanesulfonamide typically involves the reaction of allylamine with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Allylamine+Trifluoromethanesulfonyl chlorideThis compound+HCl\text{Allylamine} + \text{Trifluoromethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Allylamine+Trifluoromethanesulfonyl chloride→this compound+HCl

The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-allyl-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The trifluoromethanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.

    Oxidation: The allyl group can undergo oxidation to form epoxides or other oxidized products.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce epoxides or other oxidized derivatives .

Scientific Research Applications

N-allyl-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-allyl-1,1,1-trifluoromethanesulfonamide involves the interaction of the trifluoromethanesulfonyl group with nucleophilic sites in target molecules. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group enhances the reactivity of the compound, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-allyl-1,1,1-trifluoromethanesulfonamide include:

  • N-methyl-1,1,1-trifluoromethanesulfonamide
  • N-ethyl-1,1,1-trifluoromethanesulfonamide
  • N-propyl-1,1,1-trifluoromethanesulfonamide

Uniqueness

This compound is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group can participate in additional reactions, such as polymerization or cross-linking, making the compound versatile for various applications .

Properties

CAS No.

34310-32-2

Molecular Formula

C4H6F3NO2S

Molecular Weight

189.16 g/mol

IUPAC Name

1,1,1-trifluoro-N-prop-2-enylmethanesulfonamide

InChI

InChI=1S/C4H6F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h2,8H,1,3H2

InChI Key

VCQQWOHJQZIBNT-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C(F)(F)F

Origin of Product

United States

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